
CS-003 Free base chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CS-003 Free base

Cat. No.: B1243848 Get Quote

An In-depth Technical Guide to CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction
CS-003 is a potent, non-peptide, triple tachykinin receptor antagonist with high affinity for

human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][2] As a

molecule that simultaneously blocks the activity of all three tachykinin receptors, it serves as a

valuable tool for investigating the physiological and pathological roles of the tachykinin system.

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are

implicated in a wide array of biological processes, most notably neurogenic inflammation,

smooth muscle contraction, and pain transmission.[3][4] Consequently, CS-003 holds

therapeutic potential for respiratory diseases and other conditions associated with neurokinin-

mediated pathways.[2] This document provides a comprehensive overview of the chemical

structure, properties, and biological activity of CS-003 free base, including detailed

experimental protocols and pathway visualizations.

Chemical Structure and Properties
CS-003 free base is the neutral form of the amine-containing parent compound.[5] Its chemical

and physical properties are summarized below.
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Figure 1: 2D Chemical Structure of CS-003 Free Base.

Physicochemical Properties
A summary of the key chemical and physical properties of CS-003 free base is presented in

Table 1. As of now, experimentally determined data for properties such as melting point and

specific solubility are limited in publicly accessible literature; some values are computationally

predicted.

Table 1: Chemical and Physical Properties of CS-003 Free Base
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Property Value Source

IUPAC Name

[(2R)-2-(3,4-dichlorophenyl)-2-

[2-[(2S)-2-oxospiro[1H-2-

benzothiophene-3,4'-

piperidine]-1'-

yl]ethyl]morpholin-4-yl]-(3,4,5-

trimethoxyphenyl)methanone

[5]

Molecular Formula C₃₄H₃₈Cl₂N₂O₆S [2][5]

Molecular Weight 673.65 g/mol [2][5]

CAS Number 191672-52-3 [5]

XLogP3-AA (Computed) 4.7 [5]

Solubility Soluble in DMSO [6]

Biological Activity and Mechanism of Action
CS-003 functions as a competitive antagonist at all three tachykinin receptors (NK1, NK2, and

NK3), preventing the binding of endogenous ligands like Substance P, NKA, and NKB.[2] This

blockade inhibits downstream signaling cascades.

Receptor Binding Affinity
CS-003 demonstrates high affinity for human tachykinin receptors, as determined by

competitive radioligand binding assays. The inhibition constant (Ki) values quantify this affinity.

Table 2: Receptor Binding Affinity (Ki) of CS-003

Receptor Target Ki (nM)

Human NK1 2.3

Human NK2 0.54

Human NK3 0.74

[Source:[2]]
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Functional Antagonism
The antagonistic activity of CS-003 is confirmed through functional assays that measure the

inhibition of agonist-induced cellular responses. In vitro studies show that CS-003 inhibits

inositol phosphate formation induced by NK1, NK2, or NK3 receptor agonists in a

concentration-dependent manner.[2] In vivo, CS-003 has been shown to inhibit SP-induced

tracheal vascular hyperpermeability and NKA/NKB-induced bronchoconstriction.[2]

Table 3: In Vitro and In Vivo Functional Activity of CS-003

Assay Parameter Value

Inositol Phosphate Formation

(in vitro)
pA2 (μM) vs NK1 8.7

pA2 (μM) vs NK2 9.4

pA2 (μM) vs NK3 9.5

SP-induced Tracheal

Hyperpermeability (in vivo)
ID₅₀ (mg/kg, i.v.) 0.13

NKA-induced

Bronchoconstriction (in vivo)
ID₅₀ (mg/kg, i.v.) 0.040

NKB-induced

Bronchoconstriction (in vivo)
ID₅₀ (mg/kg, i.v.) 0.063

[Source:[2]]

Tachykinin Receptor Signaling Pathway
Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the

Gq alpha subunit.[1][7] Upon activation by an agonist (like Substance P), the receptor

catalyzes the exchange of GDP for GTP on Gαq. The activated Gαq-GTP subunit then

stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum,

triggering the release of intracellular calcium (Ca²⁺).[1] DAG remains in the membrane and,

along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events
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lead to a cascade of downstream cellular responses, including smooth muscle contraction and

inflammatory mediator release. CS-003, as a triple antagonist, blocks the initial activation of all

three receptor subtypes (NK1, NK2, NK3) in this pathway.
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Tachykinin Receptor Signaling Pathway and Inhibition by CS-003.

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for

the characterization of tachykinin receptor antagonists and are representative of the key

experiments used to evaluate CS-003.

Radioligand Binding Assay (for Ki Determination)
This protocol describes a representative method for determining the binding affinity of CS-003

for the NK1, NK2, and NK3 receptors.

Methodology:
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Membrane Preparation: Cell lines stably expressing human NK1, NK2, or NK3 receptors are

cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl,

pH 7.4) and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to

pellet the membranes, which are resuspended in an assay buffer.

Assay Components: The assay is performed in a 96-well plate containing:

Cell membranes expressing the target receptor.

A specific radioligand (e.g., [³H]Substance P for NK1, [³H]SR48968 for NK2, [³H]SR142801

for NK3) at a concentration near its Kd.

Varying concentrations of CS-003 free base (e.g., 10⁻¹¹ to 10⁻⁵ M).

Assay buffer containing protease inhibitors (e.g., bacitracin, leupeptin) and, for NK1

assays, MnCl₂.

Incubation: The plates are incubated for a set time (e.g., 60 minutes) at room temperature to

allow binding to reach equilibrium.

Separation: The bound radioligand is separated from the unbound ligand by rapid filtration

through a glass fiber filter plate (e.g., Whatman GF/B). The filters are washed multiple times

with cold assay buffer.

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity

trapped on the filters is counted using a liquid scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-labeled standard antagonist. Specific binding is calculated by subtracting non-specific

binding from total binding. The IC₅₀ values (concentration of CS-003 that inhibits 50% of

specific radioligand binding) are determined by non-linear regression analysis. Ki values are

then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
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Workflow for Radioligand Binding Assay.

Inositol Phosphate (IP) Formation Assay
This protocol provides a representative method for assessing the functional antagonist activity

of CS-003.

Methodology:

Cell Culture and Labeling: Cells expressing the target tachykinin receptor (e.g., CHO-K1

cells) are seeded in multi-well plates. The cells are then labeled overnight with myo-

[³H]inositol in inositol-free medium.

Pre-incubation: The labeling medium is removed, and the cells are washed. Cells are then

pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying
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concentrations of CS-003 for a specified time (e.g., 30 minutes).

Stimulation: A specific tachykinin receptor agonist (e.g., Substance P for NK1) is added to

the wells, and the plates are incubated for an additional period (e.g., 60 minutes) at 37°C to

stimulate IP accumulation.

Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid).

The cell lysates are collected.

Purification: The accumulated [³H]inositol phosphates are separated from free [³H]inositol

using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

Quantification: The radioactivity of the eluted [³H]inositol phosphates is measured by liquid

scintillation counting.

Data Analysis: The concentration-response curves for the agonist in the presence of different

concentrations of CS-003 are plotted. The Schild equation is used to determine the pA2

value, which represents the negative logarithm of the molar concentration of the antagonist

that necessitates a doubling of the agonist concentration to produce the same response.

Conclusion
CS-003 free base is a well-characterized triple tachykinin receptor antagonist that serves as a

critical research tool for elucidating the complex roles of neurokinin signaling. Its high affinity for

NK1, NK2, and NK3 receptors, combined with its demonstrated functional antagonism both in

vitro and in vivo, makes it a valuable compound for studies in neuropharmacology, immunology,

and respiratory diseases. The provided protocols and pathway diagrams offer a foundational

guide for researchers aiming to incorporate CS-003 into their experimental designs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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